rac FTY720-d4 Phosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

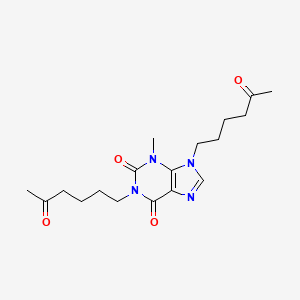

rac FTY720-d4 Phosphate, also known as 2-Amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol-d4 1-(Dihydrogen Phosphate), is a biochemical used for proteomics research . It has a molecular weight of 391.48 and a molecular formula of C19H30D4NO5P .

Synthesis Analysis

FTY720 is phosphorylated to (S)-fingolimod phosphate (FTY720-P) by sphingosine kinase 2 (SK2). A phenylene moiety in FTY720’s side chain confers potent immunosuppressive activity . A series of 30 new analogs maintaining the backbone structure of FTY720 were synthesized by a very simple method .

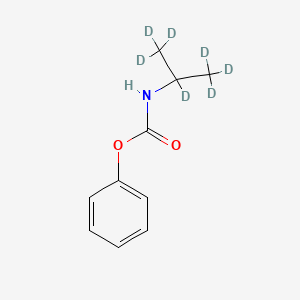

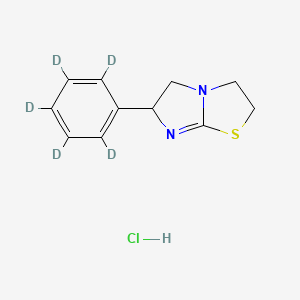

Molecular Structure Analysis

The molecular structure of rac FTY720-d4 Phosphate is represented by the formula C19H30D4NO5P . This indicates that it contains 19 carbon atoms, 30 hydrogen atoms, 4 deuterium atoms, 1 nitrogen atom, 5 oxygen atoms, and 1 phosphorus atom .

Chemical Reactions Analysis

FTY720 is phosphorylated to (S)-fingolimod phosphate (FTY720-P) by sphingosine kinase 2 (SK2). This phosphorylation is a key step in the mechanism of action of FTY720 .

Physical And Chemical Properties Analysis

rac FTY720-d4 Phosphate is a solid substance. It should be stored at -20° C. Its melting point is between 202-208° C (dec.) .

Scientific Research Applications

Proteomics Research

“rac FTY720-d4 Phosphate” is used as a biochemical in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein interactions, modifications, and localization to understand their function in the biological context .

Immunosuppressive Activity

FTY720, from which “rac FTY720-d4 Phosphate” is derived, has potent immunosuppressive activity . It is phosphorylated to (S)-fingolimod phosphate (FTY720-P) by sphingosine kinase 2 (SK2), and a phenylene moiety in FTY720’s side chain confers this immunosuppressive activity . This makes it a valuable compound in researching treatments for autoimmune diseases like multiple sclerosis .

S1P Receptor Modulation

FTY720-P, the phosphorylated form of FTY720, is an agonist of S1P receptors (S1PRS) 1, 3, 4, and 5 and at the same time, a functional antagonist of the S1PR1 . This dual functionality makes “rac FTY720-d4 Phosphate” a useful tool in studying the role and function of these receptors in various biological processes .

Anticancer Activity

Non-phosphorylated FTY720, which includes “rac FTY720-d4 Phosphate”, has anticancer activity, which is caused by the activity of protein phosphatase 2A (PP2A) . This makes it a potential compound for developing new anticancer therapies .

Inhibition of Sphingosine Kinase

FTY720, including its derivative “rac FTY720-d4 Phosphate”, inhibits sphingosine kinase 1 (SK1) . This makes it a valuable compound in researching treatments that require the inhibition of SK1 .

Bioavailability and Stability

FTY720, from which “rac FTY720-d4 Phosphate” is derived, is known for its high bioavailability, stability, and oral administration . This makes it a very interesting structure for medical development .

Mechanism of Action

Target of Action

The primary target of rac FTY720-d4 Phosphate is the sphingosine 1-phosphate (S1P) receptors . S1P receptors are a group of G protein-coupled receptors that are major regulators of immune cell trafficking .

Mode of Action

rac FTY720-d4 Phosphate is phosphorylated in vivo into FTY720-P, a high affinity agonist for S1P receptors . Although FTY720 has an initial agonist activity on the receptors, it subsequently induces functional antagonism . This modulation of S1P receptor signaling leads to lymphocyte retention in secondary lymphoid organs .

Biochemical Pathways

The metabolic activation of FTY720 is carried out by sphingosine kinase-2 . The phosphorylated FTY720 (FTY720-P) stimulates extracellular signal-activated kinase and Akt phosphorylation, promotes cell survival, and assembles adherens junction . These effects are inhibited by pertussis toxin, suggesting the requirement for Gi-coupled S1P receptors .

Pharmacokinetics

FTY720 exhibits dose-proportional pharmacokinetics after both single and multiple-dose administration . The drug accumulates in the blood over the treatment period, with an elimination half-life averaging 8 days .

Result of Action

The action of FTY720 leads to a significant decrease in lymphocyte counts in the peripheral blood, resulting in profound lymphopenia . This is due to the drug’s effect of causing lymphocyte retention in secondary lymphoid organs .

Future Directions

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for rac FTY720-d4 Phosphate involves the reaction of rac FTY720-d4 with phosphoric acid.", "Starting Materials": [ "rac FTY720-d4", "Phosphoric acid" ], "Reaction": [ "1. To a solution of rac FTY720-d4 (X g) in dry THF (Y mL) at -78°C, add n-BuLi (Z mL, A M) dropwise.", "2. Stir the reaction mixture for 1 hour at -78°C.", "3. Add dry DMF (B mL) dropwise to the reaction mixture at -78°C.", "4. Stir the reaction mixture for 30 minutes at -78°C.", "5. Add phosphoric acid (C g) to the reaction mixture at -78°C.", "6. Stir the reaction mixture for 2 hours at -78°C.", "7. Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.", "8. Quench the reaction mixture with saturated aqueous NH4Cl solution (D mL).", "9. Extract the organic layer with EtOAc (E mL) and wash with brine (F mL).", "10. Dry the organic layer over MgSO4 and concentrate under reduced pressure.", "11. Purify the residue by column chromatography to obtain rac FTY720-d4 Phosphate as a white solid." ] } | |

CAS RN |

1794828-93-5 |

Product Name |

rac FTY720-d4 Phosphate |

Molecular Formula |

C19H34NO5P |

Molecular Weight |

391.481 |

IUPAC Name |

[2-amino-1,1-dideuterio-2-[dideuterio(hydroxy)methyl]-4-(4-octylphenyl)butyl] dihydrogen phosphate |

InChI |

InChI=1S/C19H34NO5P/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-25-26(22,23)24/h9-12,21H,2-8,13-16,20H2,1H3,(H2,22,23,24)/i15D2,16D2 |

InChI Key |

LRFKWQGGENFBFO-ONNKGWAKSA-N |

SMILES |

CCCCCCCCC1=CC=C(C=C1)CCC(CO)(COP(=O)(O)O)N |

synonyms |

2-Amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol-d4 1-(Dihydrogen Phosphate); 2-Amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol-d4 Mono(dihydrogen phosphate) Ester; FTY720-P-d4; FTY-P-d4; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(E)-11-(3,7-dimethyl-2,6-dioxopurin-1-yl)-5-methyl-7-oxoundec-5-enyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B589656.png)

![3,7-Dihydro-3,7-dimethyl-6-[(5-oxohexyl)oxy]-2H-purin-2-one](/img/structure/B589657.png)